

Application Notes and Protocols for the Synthesis and Evaluation of BING Peptide

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Compound of Interest

Compound Name: BING

Cat. No.: B12369490

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Introduction

BING is a 13-residue antimicrobial peptide (AMP) with the sequence H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH (IRIILRAQGALKI).[1] Originally isolated from the plasma of the Japanese medaka fish (*Oryzias latipes*), **BING** has demonstrated broad-spectrum toxicity against a variety of pathogenic bacteria, including drug-resistant strains, while exhibiting low toxicity to mammalian cells.[2][3] Its mechanism of action involves targeting the bacterial envelope stress response by suppressing the expression of *cpxR*, a key regulator in bacterial antimicrobial resistance.[2][4] **BING** has also been shown to downregulate the expression of efflux pump components in *P. aeruginosa*, such as *mexB*, *mexY*, and *oprM*, and can act synergistically with conventional antibiotics.[2] These properties make **BING** a compelling candidate for further research and development as a novel antimicrobial agent.

These application notes provide detailed protocols for the chemical synthesis, purification, characterization, and biological evaluation of the **BING** peptide for research purposes.

Data Presentation

Physicochemical Properties of BING Peptide

Property	Value
Amino Acid Sequence	IRIILRAQGALKI
Molecular Formula	C70H131N21O15
Molecular Weight	1526.9 g/mol
Theoretical pI	10.83
Grand average of hydropathicity (GRAVY)	0.908

Antimicrobial Activity of BING Peptide

The following table summarizes the Minimum Inhibitory Concentration (MIC) of **BING** against various bacterial strains as reported in the literature.

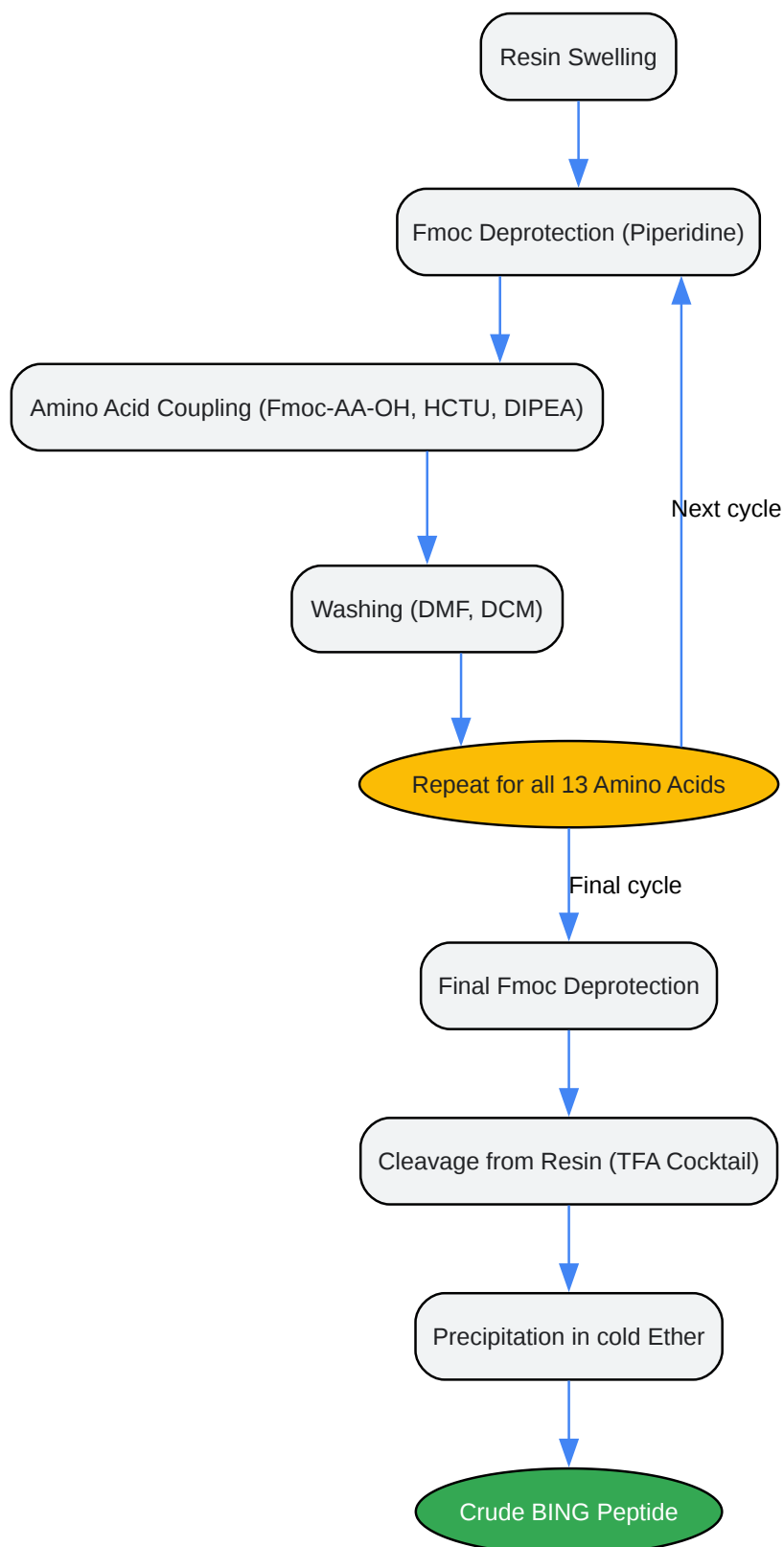
Bacterial Strain	Type	MIC (µg/mL)
Escherichia coli	Gram-negative	5 - 10
Pseudomonas aeruginosa	Gram-negative	25
Staphylococcus aureus	Gram-positive	50
Edwardsiella tarda	Gram-negative	10
Streptococcus pyogenes	Gram-positive	50

(Data sourced from Dong M, et al. Sci Rep. 2021)[5]

Experimental Protocols

Protocol 1: Synthesis of BING Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the **BING** peptide using the standard Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminal carboxylic acid as in the native peptide, a resin such as 2-chlorotrityl chloride or Wang resin should be used.[6]

Workflow for **BING** Peptide Synthesis[Click to download full resolution via product page](#)

Caption: Workflow for the solid-phase synthesis of the **BING** peptide.

Materials:

- Rink Amide MBHA resin (or 2-chlorotrityl resin for C-terminal acid)
- Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH
- Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection agent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Cold diethyl ether
- SPPS reaction vessel

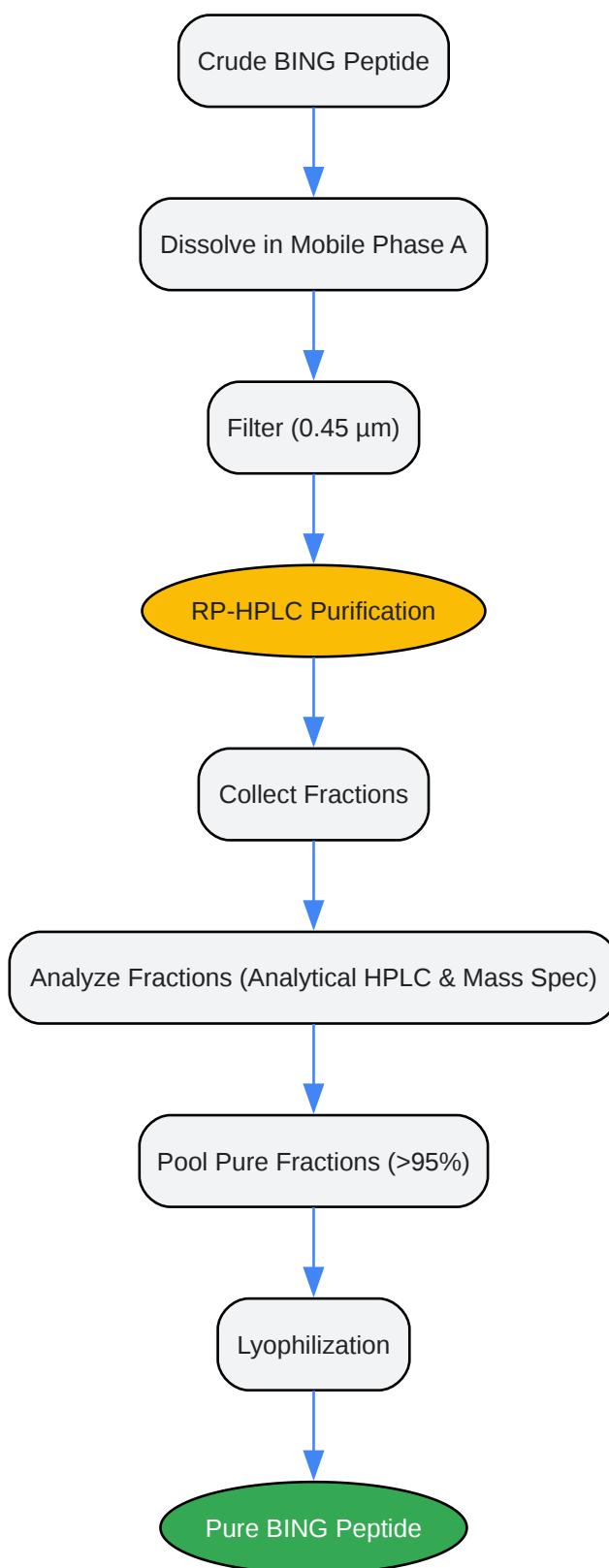
Procedure:

- Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
- First Amino Acid Loading (for 2-chlorotrityl resin):
 - Dissolve Fmoc-Ile-OH (3 eq.) and DIPEA (7.5 eq.) in dry DCM.
 - Add the solution to the swelled resin and shake for 1 hour.
 - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
- Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm complete coupling (beads should be colorless). If positive (blue beads), repeat the coupling step.
- Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the **BING** sequence (K, L, A, G, Q, A, R, L, I, I, R, I).
- Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as described in step 3.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under a stream of nitrogen.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
 - Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of **BING** Peptide

Workflow for **BING** Peptide Purification and Characterization



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Caption: Workflow for the purification and characterization of synthetic **BING** peptide.

A. Purification by Reverse-Phase HPLC (RP-HPLC)

- Materials:
 - Crude **BING** peptide
 - RP-HPLC system with a semi-preparative C18 column
 - Mobile Phase A: 0.1% TFA in HPLC-grade water
 - Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
 - Lyophilizer
- Procedure:
 - Dissolve the crude peptide in a minimal amount of Mobile Phase A.
 - Filter the solution through a 0.45 μm syringe filter.
 - Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
 - Inject the peptide solution and elute using a linear gradient of Mobile Phase B (e.g., 5-60% B over 40 minutes).
 - Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
 - Analyze the purity of the collected fractions using analytical RP-HPLC.
 - Pool the fractions with the desired purity (>95%).
 - Freeze the pooled fractions and lyophilize to obtain the purified **BING** peptide as a white powder.

B. Characterization by Mass Spectrometry

- Purpose: To confirm the identity of the synthetic **BING** peptide by verifying its molecular weight.

- Procedure:
 - Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water).
 - Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[\[3\]](#)[\[7\]](#)
 - Compare the observed mass with the calculated theoretical mass of the **BING** peptide (1526.9 g/mol).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution method to determine the MIC of the **BING** peptide against a target bacterial strain.[\[8\]](#)[\[9\]](#)

Materials:

- Purified **BING** peptide
- Bacterial strain of interest (e.g., E. coli)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

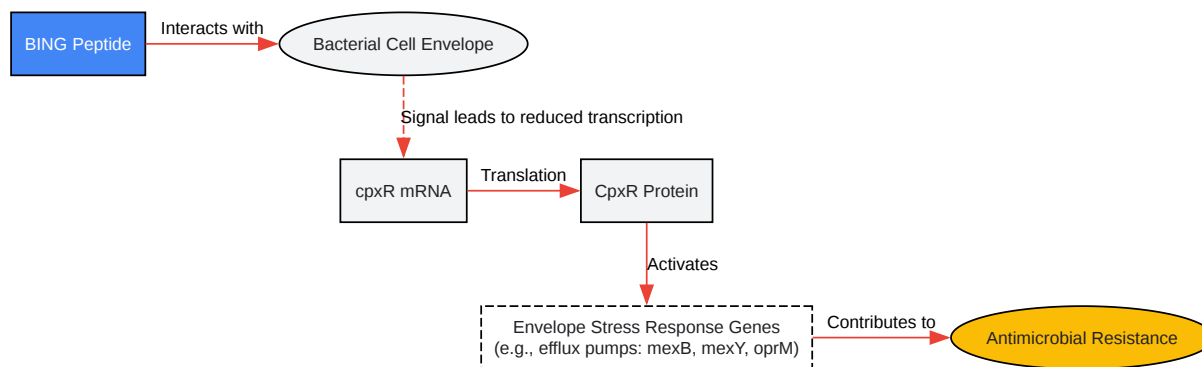
- Prepare Bacterial Inoculum:
 - Culture the bacteria overnight in MHB at 37°C.
 - Dilute the overnight culture in fresh MHB to a final concentration of approximately 5×10^5 CFU/mL.

- Prepare Peptide Dilutions:
 - Prepare a stock solution of the **BING** peptide in sterile water or 0.01% acetic acid.
 - Perform serial two-fold dilutions of the peptide stock solution in MHB across the wells of a 96-well plate (e.g., from 100 µg/mL to 0.78 µg/mL). The final volume in each well should be 50 µL.
- Inoculation:
 - Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume will be 100 µL.
- Controls:
 - Positive Control: Wells with bacteria in MHB without any peptide.
 - Negative Control: Wells with sterile MHB only.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.

Protocol 4: Analysis of cpxR Gene Expression by qRT-PCR

This protocol outlines the steps to quantify the effect of **BING** peptide on the expression of the cpxR gene in a Gram-negative bacterium like E. coli.

Signaling Pathway of **BING** Peptide Action



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Caption: Proposed signaling pathway for **BING** peptide in Gram-negative bacteria.

Materials:

- Bacterial culture treated with **BING** peptide (sub-MIC concentration) and an untreated control.
- RNA extraction kit suitable for bacteria.
- DNase I.
- Reverse transcriptase and reagents for cDNA synthesis.
- qPCR instrument and SYBR Green master mix.
- Primers for cpxR and a validated reference gene (e.g., 16S rRNA).

Procedure:

- Bacterial Treatment and RNA Extraction:
 - Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of **BING** peptide for a specified time (e.g., 1-4 hours).[6]

- Harvest the bacterial cells by centrifugation.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- DNase Treatment and cDNA Synthesis:
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
- Quantitative Real-Time PCR (qPCR):
 - Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward and reverse primers for cpxR and the reference gene.
 - Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for cpxR and the reference gene in both treated and untreated samples.
 - Calculate the relative fold change in cpxR expression using the $\Delta\Delta C_t$ method. A decrease in the calculated fold change in the **BING**-treated sample compared to the control indicates suppression of cpxR expression.^{[10][11]}

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